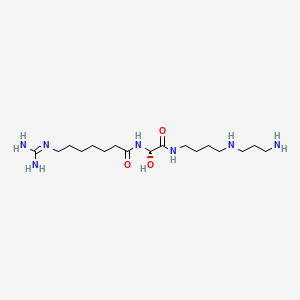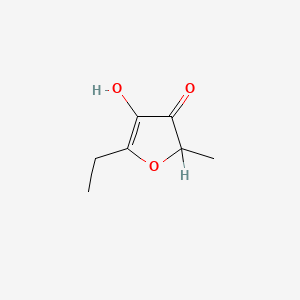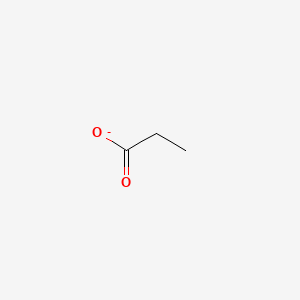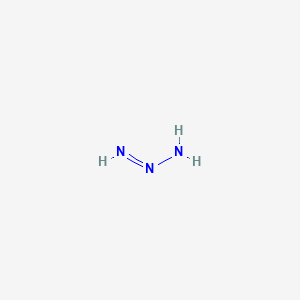
Phenol, 3-amino-, sulfate (2:1) (salt)
Übersicht
Beschreibung
Phenol, 3-amino-, sulfate (2:1) (salt), also known as 3-Aminophenol sulfate, is commonly used as an oxidizing agent in photochemical reactions. It has been used in the synthesis of disulfonated bis [4- (3-aminophenoxy)phenyl]sulfone (S-BAPS) .
Synthesis Analysis
Phenol, 3-amino-, sulfate (2:1) (salt) can be synthesized from 3-Aminophenol . A strategy for synthesising sulfated molecules has been reported, which involves the use of a tributylsulfoammonium betaine as a high yielding route to organosulfates .Molecular Structure Analysis
The molecular formula of Phenol, 3-amino-, sulfate (2:1) (salt) is C12H16N2O6S . The InChI representation is InChI=1S/2C6H7NO.H2O4S/c27-5-2-1-3-6 (8)4-5;1-5 (2,3)4/h21-4,8H,7H2; (H2,1,2,3,4) .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols dissolve in alkaline solutions and undergo acid-base reactions with bases to form a soluble salt and water .Physical And Chemical Properties Analysis
Phenol, 3-amino-, sulfate (2:1) (salt) has a molecular weight of 316.33 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 8 . Phenol is moderately soluble in water .Wissenschaftliche Forschungsanwendungen
Application in Medicine
Field
This application falls under the field of Medicine , specifically Pharmacology and Toxicology .
Summary of the Application
3-Aminophenol sulfate (2:1) is a metabolite of Paracetamol (also known as Acetaminophen), a widely used analgesic and antipyretic drug . The study of this metabolite is crucial for understanding the mode of action and toxicity of Paracetamol .
Methods of Application
The study involves monitoring the production of this metabolite during the metabolism of Paracetamol in the body. This is done through various biochemical assays and tests .
Results or Outcomes
The hepatotoxicity of Paracetamol results from the production of a reactive metabolite that can deplete glutathione, react with cellular macromolecules, and initiate cell death . The study of 3-Aminophenol sulfate (2:1) helps in understanding these processes and developing potential biomarkers for Paracetamol-induced liver injury .
Application in Organic Chemistry
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
3-Aminophenol, the parent compound of 3-Aminophenol sulfate (2:1), is used as a precursor in the synthesis of benzoxazoles .
Methods of Application
The synthetic strategies involve using 2-aminophenol as a precursor and various catalysts and reagents to facilitate the formation of benzoxazoles .
Results or Outcomes
The outcome of these synthetic strategies is the production of benzoxazoles, which are heterocyclic compounds with a wide range of applications in medicinal chemistry .
Application in Dye Synthesis
Field
This application falls under the field of Dye Chemistry .
Summary of the Application
3-Aminophenol, the parent compound of 3-Aminophenol sulfate (2:1), is used in the synthesis of 3-(diethylamino)phenol , a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .
Methods of Application
The synthesis involves the reaction of 3-Aminophenol with diethylamine in the presence of a suitable catalyst .
Results or Outcomes
The outcome of this synthesis is the production of 3-(diethylamino)phenol , which can be further processed to produce fluorescent dyes like rhodamine B .
Application in Plastic Stabilization
Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
3-Aminophenol and its derivatives, including 3-Aminophenol sulfate (2:1), are used as stabilizers for chlorine-containing thermoplastics .
Methods of Application
The compound is mixed with the thermoplastic during the polymerization process to prevent degradation caused by chlorine .
Results or Outcomes
The use of 3-Aminophenol sulfate (2:1) as a stabilizer improves the durability and lifespan of chlorine-containing thermoplastics .
Application in Wastewater Treatment
Field
This application falls under the field of Environmental Science and Technology .
Summary of the Application
The oxidation process of aminophenols, including 3-Aminophenol sulfate (2:1), in acidic and alkaline media is investigated to better understand their stoichiometry and reaction pathways . This research may establish a framework for anticipating the oxidation reaction process of different aminophenols in wastewater treatment .
Methods of Application
The study involves the oxidation of aminophenols in aqueous solutions using advanced oxidation processes .
Results or Outcomes
The outcome of this study is a better understanding of the oxidation process of aminophenols, which can help in the development of methods for the degradation of aminophenols to lesser toxic compounds in wastewater treatment .
Application in Synthesis of Carbamates
Summary of the Application
3-Aminophenol, the parent compound of 3-Aminophenol sulfate (2:1), is used in the synthesis of carbamates .
Methods of Application
The synthesis involves the reaction of 3-Aminophenol with other reagents in the presence of a suitable catalyst .
Results or Outcomes
The outcome of this synthesis is the production of carbamates, which have a wide range of applications in various fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-aminophenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-2-1-3-6(8)4-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNHNUPRXSKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
591-27-5 (Parent) | |
| Record name | m-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4071340 | |
| Record name | Phenol, 3-amino-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-amino-, sulfate (2:1) (salt) | |
CAS RN |
68239-81-6 | |
| Record name | m-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-amino-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-amino-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3-hydroxyphenyl)ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)

![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)










